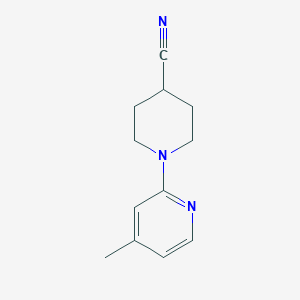

1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10-2-5-14-12(8-10)15-6-3-11(9-13)4-7-15/h2,5,8,11H,3-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORBWVLRQOSGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCC(CC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with piperidine and a suitable cyanide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF), with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity against several targets, particularly in the treatment of neurological disorders. For instance, derivatives of this compound have been explored for their potential in modulating pathways related to neurodegenerative diseases, showcasing promising results in preclinical studies .

Therapeutic Agents

Research has indicated that this compound can be utilized in designing new therapeutic agents aimed at treating conditions such as Alzheimer's disease and other cognitive impairments. The pharmacological spectrum of piperidine derivatives, including this compound, encompasses anti-inflammatory and anti-cancer properties, making it a versatile candidate for drug formulation .

Agrochemical Applications

Pesticide Development

The compound is also significant in agrochemical research, where it is used in the formulation of pesticides and herbicides. Its ability to enhance the efficacy of active ingredients contributes to improved agricultural productivity and pest management strategies. Studies have shown that compounds with similar structures exhibit effective pest control properties, thereby supporting sustainable agricultural practices .

Material Science

Polymer Development

In the field of material science, 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile is being investigated for its potential in developing novel polymers. The unique chemical properties of this compound allow for the creation of materials with desirable characteristics such as enhanced durability and chemical resistance. Research into polymer composites incorporating this compound is ongoing, with initial findings suggesting improved performance metrics compared to traditional materials .

Analytical Chemistry

Standard Reference Material

This compound is frequently employed as a standard in analytical chemistry, aiding researchers in quantifying related compounds accurately. Its stability and well-defined structure make it an ideal candidate for use in various analytical techniques, including chromatography and mass spectrometry .

Case Study 1: Neurological Disorder Treatment

A study published in a peer-reviewed journal demonstrated the efficacy of modified piperidine derivatives in inhibiting specific pathways associated with neurodegeneration. The research highlighted how structural modifications of 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile led to compounds that significantly reduced markers of inflammation and neuronal death in vitro .

Case Study 2: Agrochemical Efficacy

In a comparative study on pesticide formulations, a derivative of this compound was tested against common agricultural pests. Results indicated a higher mortality rate among treated populations compared to controls, suggesting that the compound's incorporation into pesticide formulations could enhance pest control efficacy while reducing the need for more harmful chemicals .

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Features

The piperidine-4-carbonitrile moiety is a common structural motif in bioactive molecules. Key analogs and their distinguishing features include:

Key Observations :

- Halogenation (Br, Cl) increases molecular weight and lipophilicity, which may improve membrane permeability .

- Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, influencing receptor interactions .

Physicochemical Properties

Limited quantitative data are available, but trends emerge from analogs:

Key Observations :

- The target compound’s 4-methylpyridin-2-yl group likely confers intermediate logP (~2.5–3.0) compared to halogenated or CF₃-containing analogs.

- Piperazine or hydroxyethyl substituents improve solubility via hydrogen bonding .

Pharmacological Activity

Analogous compounds exhibit diverse biological activities:

Key Observations :

- Antidepressant effects in naphthyridine-carbonitrile analogs highlight the CNS bioavailability of piperidine-carbonitrile scaffolds .

Key Observations :

Biological Activity

1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The piperidine ring, combined with the pyridine moiety, provides a structural framework that can interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile is CHN, with a molecular weight of approximately 198.25 g/mol. The compound features a piperidine ring substituted with a 4-methylpyridine group and a carbonitrile functional group, which contributes to its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine, including 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile, exhibit antiviral properties. For instance, analogues have been evaluated against human coronaviruses and shown micromolar activity, suggesting potential efficacy in treating viral infections . The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring can enhance antiviral potency.

Antibacterial and Antifungal Activity

The compound has also been investigated for its antibacterial and antifungal properties. Research involving various piperidine derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects . The presence of electron-donating or withdrawing groups on the piperidine ring has been shown to influence this activity positively.

The mechanism by which 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. For example, it may inhibit viral replication mechanisms or interfere with bacterial cell wall synthesis . Understanding these interactions is crucial for optimizing the compound's therapeutic potential.

Study on Antiviral Properties

A study published in 2022 evaluated a series of piperidine derivatives, including 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile, against human coronavirus 229E. The results showed that several compounds exhibited micromolar activity, highlighting the importance of structural modifications in enhancing antiviral efficacy .

Assessment of Antibacterial Activity

Another research effort focused on assessing the antibacterial activity of various piperidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain substitutions on the piperidine ring significantly increased antibacterial potency, with some compounds achieving complete bacterial death within hours .

Data Tables

| Biological Activity | Tested Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|---|

| Antiviral | 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile | 0.5 | Human coronavirus 229E |

| Antibacterial | 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile | 0.025 | Staphylococcus aureus |

| Antifungal | 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile | Not specified | Candida albicans |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.